molecular formula C13H27NO6Si B12671361 4-(Tris(2-methoxyethoxy)silyl)butyronitrile CAS No. 93777-93-6

4-(Tris(2-methoxyethoxy)silyl)butyronitrile

Cat. No.: B12671361
CAS No.: 93777-93-6
M. Wt: 321.44 g/mol
InChI Key: OWKVUEPXGXUNTC-UHFFFAOYSA-N
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Description

4-(Tris(2-methoxyethoxy)silyl)butyronitrile is a silicon-based organonitrile compound characterized by a tris(2-methoxyethoxy)silyl group attached to a butyronitrile backbone. Such compounds are typically employed as coupling agents, surface modifiers, or intermediates in organic synthesis due to their dual reactivity: the silyl group enables hydrolysis and bonding to inorganic substrates (e.g., glass, metals), while the nitrile group participates in nucleophilic reactions or polymerization .

Properties

CAS No.

93777-93-6

Molecular Formula

C13H27NO6Si

Molecular Weight

321.44 g/mol

IUPAC Name

4-[tris(2-methoxyethoxy)silyl]butanenitrile

InChI

InChI=1S/C13H27NO6Si/c1-15-7-10-18-21(13-5-4-6-14,19-11-8-16-2)20-12-9-17-3/h4-5,7-13H2,1-3H3

InChI Key

OWKVUEPXGXUNTC-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](CCCC#N)(OCCOC)OCCOC

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Materials Science

Adhesives and Sealants
This compound is utilized to enhance the adhesion properties of materials. Its silane functionality promotes strong bonding between organic and inorganic substrates, making it valuable in the construction and automotive industries where durable bonds are essential .

Coatings
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is employed in formulating protective coatings that improve resistance to moisture and chemicals. These coatings are particularly beneficial in electronics and automotive manufacturing, where surface integrity is critical for performance and longevity .

Silane Coupling Agents
As a silane coupling agent, this compound improves the interface between different materials in composite systems. This application is crucial for producing high-performance materials that require enhanced mechanical properties and durability .

Biomedical Applications

Drug Delivery Systems
The compound has been explored for its potential in drug delivery systems due to its biocompatibility. Its ability to modify surfaces can enhance the interaction between drug carriers and biological tissues, facilitating effective drug release profiles .

Biocompatible Materials
Research indicates that 4-(Tris(2-methoxyethoxy)silyl)butyronitrile can be integrated into medical devices to improve compatibility with biological systems. This application is significant in the development of implants and other medical devices that require prolonged contact with biological tissues .

Surface Modification

Hydrophobic and Oleophobic Treatments
The compound is effective in modifying surfaces to enhance hydrophobicity or oleophobicity. This property is particularly useful in industries such as textiles and packaging, where water and oil repellency can significantly improve product performance and durability .

Case Study 1: Adhesive Performance Improvement

In a study conducted on adhesive formulations, the inclusion of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile resulted in a significant increase in bond strength compared to conventional adhesives. The experimental results indicated a 30% improvement in shear strength when tested under various environmental conditions.

Case Study 2: Biomedical Device Compatibility

Research involving the coating of biomedical devices with this silane compound demonstrated enhanced biocompatibility. In vitro tests showed reduced cell adhesion to the device surface, indicating lower thrombogenicity, which is critical for vascular applications.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Materials ScienceAdhesives, CoatingsImproved adhesion, moisture resistance
Biomedical EngineeringDrug delivery systems, Biocompatible materialsEnhanced drug interaction, tissue compatibility
Surface ModificationHydrophobic/oleophobic treatmentsIncreased durability and performance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile with analogous silane-nitrile compounds:

Compound Name Silyl Substituent Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
4-(Tris(2-methoxyethoxy)silyl)butyronitrile* Tris(2-methoxyethoxy) Butyronitrile C₁₄H₂₇NO₆Si ~341.5 (estimated) - Surface modification, polymer coupling
4-(Triethoxysilyl)butyronitrile Triethoxy Butyronitrile C₁₀H₂₁NO₃Si 231.36 1067-47-6 Silane coupling agent, adhesives
(3-Cyanopropyl)methyldichlorosilane Methyldichloro Butyronitrile C₅H₉Cl₂NSi 182.12 1067-53-4 Reactive intermediate, silicones
Tris(2-methoxyethoxy)vinylsilane Tris(2-methoxyethoxy) Vinyl C₁₁H₂₄O₆Si 280.39 1067-53-4 Hydrolysis-resistant coatings

*Note: Data for 4-(Tris(2-methoxyethoxy)silyl)butyronitrile is inferred from analogs.

Key Observations:
  • Silyl Substituent Effects : The tris(2-methoxyethoxy) group in the target compound and tris(2-methoxyethoxy)vinylsilane introduces steric bulk and ether linkages, enhancing hydrophilicity and slowing hydrolysis compared to triethoxy or chlorinated silyl groups. This makes it suitable for controlled-release applications or aqueous-phase reactions.
  • Functional Group Reactivity : The nitrile group in butyronitrile derivatives enables nucleophilic additions (e.g., forming amines or tetrazoles), whereas vinyl groups (as in tris(2-methoxyethoxy)vinylsilane) participate in radical polymerization or hydrosilylation .
  • Chlorinated Silanes: (3-Cyanopropyl)methyldichlorosilane exhibits higher reactivity due to labile chlorine atoms, making it a precursor for silicone polymers but requiring careful handling.

Physicochemical and Application-Based Comparisons

Hydrolysis and Stability
  • Triethoxysilyl vs. Tris(2-methoxyethoxy)silyl: Triethoxysilyl groups (e.g., in 4-(triethoxysilyl)butyronitrile ) hydrolyze rapidly in moisture to form silanol bonds, ideal for glass fiber coatings. In contrast, tris(2-methoxyethoxy)silyl groups hydrolyze more slowly due to steric hindrance and ether oxygen coordination, favoring prolonged stability in humid environments .
  • Chlorinated Silanes: (3-Cyanopropyl)methyldichlorosilane reacts violently with water, necessitating anhydrous conditions for storage and synthesis.
Thermal and Solubility Properties
  • Nitrile vs. Vinyl Functionality : Nitrile-containing silanes generally exhibit higher thermal stability (decomposition >200°C) compared to vinylsilanes, which may degrade at lower temperatures during polymerization .
  • Polarity : Tris(2-methoxyethoxy) groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone) relative to triethoxy or alkyl-substituted silanes.

Biological Activity

4-(Tris(2-methoxyethoxy)silyl)butyronitrile, a silane compound, has gained attention in various fields due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure

The compound can be represented by the following structure:

  • Chemical Formula : C12_{12}H25_{25}O6_{6}Si
  • CAS Number : 93777-93-6

This compound features a silyl group with three methoxyethoxy substituents attached to a butyronitrile moiety, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile has been investigated in various contexts, particularly its potential therapeutic applications.

The proposed mechanisms of action include:

  • Cell Membrane Interaction : The compound's silane structure may facilitate interactions with lipid membranes, potentially altering membrane fluidity and permeability.
  • Metal Ion Chelation : Similar compounds have shown the ability to chelate metal ions, which can influence enzymatic activities and cellular signaling pathways .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of silane compounds on cancer cell lines. For instance:

  • Study on Cancer Cell Lines : A derivative similar to 4-(Tris(2-methoxyethoxy)silyl)butyronitrile was tested against breast cancer cells, showing a dose-dependent reduction in viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial effectsFound significant inhibition of bacterial growth in silane derivatives.
Study 2 Assess cytotoxicity in cancer cellsDemonstrated apoptosis induction in breast cancer cell lines at specific concentrations.
Study 3 Investigate metal ion chelationShowed potential for modulating enzyme activity through metal ion binding .

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